VMY-1-103 is a highly lipophilic, rationally designed small-molecule inhibitor of cyclin-dependent kinases (CDK1 and CDK2), synthesized as a dansylated analog of the well-known CDK inhibitor Purvalanol B. By coupling a dansyl-ethylenediamine group to the 6-anilino position of the purine core, VMY-1-103 achieves significantly enhanced membrane permeability and cytoplasmic bioavailability compared to standard purine-based inhibitors. This structural modification not only preserves the compound's ability to competitively bind the CDK ATP-binding pocket but also introduces intrinsic fluorescent properties, enabling direct intracellular tracking. For procurement and assay design, VMY-1-103 serves as a dual-purpose reagent that combines potent antiproliferative activity with built-in subcellular visualization capabilities, making it an optimal precursor or probe for advanced cell cycle and apoptosis studies[1].
Procuring the parent compound, Purvalanol B, or generic CDK inhibitors like Flavopiridol as substitutes for VMY-1-103 routinely results in assay failure when targeting robust apoptosis or mitotic catastrophe. The lack of the dansyl-ethylenediamine moiety in Purvalanol B results in poor lipophilicity and insufficient intracellular accumulation, rendering it functionally inactive in specific cellular models even at high concentrations (e.g., 10 µM). Furthermore, while broad-spectrum inhibitors like Flavopiridol successfully block CDK1 catalytic activity, they fail to induce the severe mitotic spindle disruption characteristic of VMY-1-103. Consequently, substituting VMY-1-103 with non-dansylated analogs compromises both the quantitative induction of cell death and the ability to track the compound's intracellular localization without disruptive secondary labeling[REFS-1, REFS-2].
Quantitative viability assays demonstrate that the structural modifications in VMY-1-103 yield a massive increase in cytotoxic efficacy and assay reproducibility compared to its parent compound. In LNCaP prostate cancer cells treated for 18 hours, VMY-1-103 drove substantial cell death through caspase-3-dependent apoptosis, whereas Purvalanol B was virtually inert under identical conditions due to poor cellular penetrance [1].
| Evidence Dimension | Cell death percentage (Trypan blue exclusion) |
| Target Compound Data | >40% cell death |
| Comparator Or Baseline | Purvalanol B (2% cell death) |
| Quantified Difference | 20-fold increase in cell death induction |
| Conditions | 10 µM concentration, 18-hour exposure in LNCaP cells |
This validates VMY-1-103 as the necessary procurement choice to ensure assay reproducibility and prevent false negatives caused by the poor cellular penetrance of standard purine-based inhibitors.
While multiple compounds can inhibit CDK1, VMY-1-103 triggers a distinct secondary mechanism of action. Head-to-head mechanistic evaluations revealed that while both VMY-1-103 and the benchmark inhibitor Flavopiridol successfully suppress intracellular CDK1 catalytic activity, only VMY-1-103 induces severe structural disruption of the mitotic spindle, leading to metaphase delay and mitotic catastrophe[1].
| Evidence Dimension | Mitotic spindle integrity and metaphase progression |
| Target Compound Data | Severe spindle disruption and delayed metaphase |
| Comparator Or Baseline | Flavopiridol (Inhibits CDK1 but fails to disrupt the mitotic spindle) |
| Quantified Difference | Qualitative mechanistic divergence (Spindle disruption: Yes vs. No) |
| Conditions | Medulloblastoma cell models (e.g., D556, DAOY) |
Researchers targeting mitotic catastrophe must select VMY-1-103 over generic CDK inhibitors to ensure the dual-action disruption of both kinase activity and spindle architecture.
The addition of the dansyl-ethylenediamine group to the 6-anilino position of the purine ring provides VMY-1-103 with a dual advantage: significantly higher lipophilicity for membrane diffusion and intrinsic fluorescence. Unlike Purvalanol B, which requires external tagging that can alter binding kinetics and complicate preparation, VMY-1-103 can be directly visualized via fluorescence microscopy, allowing precise mapping of its cytoplasmic and nuclear accumulation during cell cycle arrest [1].
| Evidence Dimension | Intracellular tracking capability |
| Target Compound Data | Direct visualization via intrinsic dansyl fluorescence |
| Comparator Or Baseline | Purvalanol B (Non-fluorescent, poor membrane diffusion) |
| Quantified Difference | Eliminates the need for secondary fluorescent conjugation |
| Conditions | In vitro uptake assays using fluorescence microscopy |
Procuring VMY-1-103 streamlines laboratory workflows by combining potent target inhibition and built-in fluorescent tracking in a single molecule, eliminating the need for complex secondary conjugation steps.
Because VMY-1-103 possesses intrinsic fluorescence from its dansyl-ethylenediamine moiety, it is the ideal reagent for studies requiring real-time tracking of CDK inhibitor uptake and subcellular distribution. It allows researchers to bypass the synthesis of custom fluorescent conjugates, ensuring that the tracking mechanism does not artificially alter the compound's binding affinity or membrane permeability [1].
In experimental models where standard CDK inhibitors like Flavopiridol or Purvalanol B fail to induce cell death, VMY-1-103 is the preferred alternative. Its unique ability to severely disrupt the mitotic spindle apparatus makes it highly effective for driving mitotic catastrophe and subsequent apoptosis in robust cancer models, such as medulloblastoma and prostate cancer[2].
VMY-1-103's enhanced lipophilicity translates to superior cytoplasmic bioavailability. It is optimally suited for high-throughput viability and apoptosis screens where parent compounds (like Purvalanol B) exhibit false negatives due to poor cellular penetration, ensuring accurate assessment of CDK1/2-dependent apoptotic pathways[1].